Cas no 3651-02-3 (1-Naphthalenol,4-(2-phenyldiazenyl)-)

3651-02-3 structure
Product name:1-Naphthalenol,4-(2-phenyldiazenyl)-
1-Naphthalenol,4-(2-phenyldiazenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenol,4-(2-phenyldiazenyl)-
- 1-phenylazo-4-hydroxynaphthalene; Ohio Brown AA; 1-(Phenylazo)-4-naphthol; C.I. 12000; Organol Brown N; Hexatype Brown A; 1-Naphthol, 4-(phenylazo)-; 4-(phenylazo)-1-naphthol; 4-(Phenylazo)-1-naphthol; 4-(phenyldiazenyl)naphthalen-1-ol; 1-Naphthalenol, 4-(phenylazo)-; 4-(azophenyl)-1-naphthol; 1-phenylazo-1-naphthol; 1-phenylazo-naphthalen-2-ol; 4-hydroxy-1-naphthyl-azobenzene; C.I. Solvent Brown 4;
- AKOS030658959
- A823279
- 4-(Phenylazo)-1-naphthol
- FT-0658897
- NSC 28487
- C.I. 12000
- 1-Naphthol, 4-(phenylazo)-
- NSC28487
- 4-phenyldiazenylnaphthalen-1-ol
- AKOS001027042
- 1-Naphthalenol, 4-(phenylazo)-
- C.I. Solvent Brown 4
- Organol Brown N
- 4-phenylazo-1-naphthol
- 3651-02-3
- 4-(2-phenyldiazenyl)-1-Naphthalenol
- 4-[(E)-phenyldiazenyl]-1-naphthol
- NS00048420
- Ohio Brown AA
- SCHEMBL3284638
- (4E)-4-(phenylhydrazono)naphthalen-1-one
- Hexatype Brown A
- 1-(Phenylazo)-4-naphthol
- EINECS 222-891-7
- 4-phenyldiazenyl-naphthalen-1-ol
- Z56756589
- NSC-28487
- CQYDCXNJLAOBIF-UHFFFAOYSA-N
- DB-069394
-
- Inchi: InChI=1S/C16H12N2O/c19-16-11-10-15(13-8-4-5-9-14(13)16)18-17-12-6-2-1-3-7-12/h1-11,19H/b18-17+
- InChI Key: CQYDCXNJLAOBIF-ISLYRVAYSA-N
- SMILES: C1(/N=N/C2C3C(=CC=CC=3)C(O)=CC=2)C=CC=CC=1
Computed Properties
- Exact Mass: 248.09506
- Monoisotopic Mass: 248.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 41.5A^2
Experimental Properties
- Density: 1.1077 (rough estimate)
- Boiling Point: 391.35°C (rough estimate)
- Flash Point: 199.7°C
- Refractive Index: 1.5800 (estimate)
- PSA: 44.95
1-Naphthalenol,4-(2-phenyldiazenyl)- Related Literature
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
3651-02-3 (1-Naphthalenol,4-(2-phenyldiazenyl)-) Related Products
- 1804457-83-7(5-Bromo-4-chloro-2-(difluoromethyl)-3-hydroxypyridine)
- 1361490-22-3([4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine)
- 1533781-17-7(7-Hydroxyfuro[3,2-b]pyridine)
- 1448139-79-4((2E)-3-(2-chlorophenyl)-1-(3-methanesulfonylpyrrolidin-1-yl)prop-2-en-1-one)
- 899943-66-9(3-{(4-chlorophenyl)methylsulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one)
- 28860-10-8(N-Isopropyl 3-Nitrobenzenesulfonamide)
- 5454-97-7(2-Nitro-N-phenylbenzenesulfonamide)
- 1909313-93-4(2-(2-fluoro-3-methoxy-6-nitrophenyl)acetic acid)
- 2567502-75-2(3-{(1-benzothiophen-2-yl)methylamino}-2-methylpropanenitrile hydrochloride)
- 53035-92-0(4-isocyanatooxane)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

atkchemica
Gold Member
CN Supplier
Reagent

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
